Azelastine/fluticasone propionate
Description
Historical Context of Development for Dual-Action Agents
The management of allergic rhinitis has evolved from single-agent therapies to more comprehensive approaches that target multiple facets of the allergic cascade. nih.goveurekaselect.com Histamine (B1213489) is a primary mediator of the immediate allergic response, causing symptoms like sneezing, itching, and rhinorrhea. eurekaselect.com However, the inflammatory process in allergic rhinitis is complex, involving a variety of other mediators and cell types. wikipedia.org This understanding led to the exploration of dual-acting agents or combination therapies that could offer a broader spectrum of activity than a single agent alone. nih.goveurekaselect.com The concept is that an antihistamine with additional anti-inflammatory properties could provide more effective relief. eurekaselect.com
Rationale for Combined Pharmacological Approaches
The rationale for combining an H1-antihistamine like azelastine (B1213491) with a glucocorticoid corticosteroid such as fluticasone (B1203827) propionate (B1217596) stems from their complementary mechanisms of action. njppp.com Azelastine provides rapid relief from histamine-mediated symptoms, while fluticasone propionate addresses the underlying inflammation that is a hallmark of persistent allergic rhinitis. nih.govwikipedia.orgdrugbank.com
Clinical studies have demonstrated that the combination of intranasal azelastine and fluticasone propionate can lead to a greater improvement in total nasal symptom scores compared to treatment with either agent alone. nih.govresearchgate.net Specifically, one study showed a 37.9% improvement with the combination, compared to 27.1% with fluticasone and 24.8% with azelastine individually. nih.gov This suggests a synergistic or additive effect, providing a more comprehensive therapeutic benefit for patients. nih.govwindows.net
Overview of Individual Compound Classes
Azelastine is a second-generation H1-receptor antagonist. nih.gov It acts as a competitive and selective antagonist of histamine H1-receptors, which are involved in the classic allergic response. drugbank.comdroracle.ai By blocking these receptors, azelastine prevents histamine from inducing symptoms such as itching and sneezing. patsnap.com
Beyond its primary antihistaminic effect, azelastine exhibits other anti-inflammatory properties. It has been shown to stabilize mast cells, which prevents the release of histamine and other inflammatory mediators like leukotrienes and tumor necrosis factor-alpha (TNF-α). drugbank.comnih.govchemicalbook.com This dual mechanism of action, combining H1-receptor blockade with mast cell stabilization, contributes to its efficacy in managing both the early and late phases of the allergic reaction. nih.gov
Table 1: Chemical Properties of Azelastine
| Property | Value |
| Chemical Formula | C22H24ClN3O |
| Molar Mass | 381.9 g/mol |
| Appearance | White, almost odorless powder |
| Bioavailability (Intranasal) | Approximately 40% wikipedia.org |
| Protein Binding | Not specified in provided search results |
| Metabolism | Primarily hepatic via CYP3A4 youtube.com |
| Elimination Half-Life | Approximately 22 hours wikipedia.org |
Data sourced from available public information.
Fluticasone propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory properties. chemicalbook.comdrugs.com It is a highly selective agonist for the glucocorticoid receptor. wikipedia.org Upon binding, the receptor complex translocates to the cell nucleus and modulates the transcription of genes involved in the inflammatory response. patsnap.com
This action leads to the inhibition of multiple cell types, including mast cells, eosinophils, and lymphocytes, as well as a reduction in inflammatory mediators like histamine, eicosanoids, and cytokines. wikipedia.org Fluticasone propionate effectively reduces inflammation within the nasal passages, leading to a decrease in airway hyper-responsiveness and mucus production. patsnap.com Its therapeutic effects are primarily localized to the site of application, with low systemic bioavailability when administered intranasally. wikipedia.orgdrugbank.com
Table 2: Chemical Properties of Fluticasone Propionate
| Property | Value |
| Chemical Formula | C25H31F3O5S wikipedia.org |
| Molar Mass | 500.6 g/mol wikipedia.orgchemicalbook.com |
| Appearance | White to off-white powder chemicalbook.com |
| Bioavailability (Intranasal) | <2% drugbank.com |
| Protein Binding | 99% in serum drugbank.comdrugbank.com |
| Metabolism | Hepatic via CYP3A4 drugbank.com |
| Elimination Half-Life | Approximately 7.8 hours (intravenous) drugbank.com |
Data sourced from available public information.
Structure
2D Structure
Properties
CAS No. |
1417803-89-4 |
|---|---|
Molecular Formula |
C47H56Cl2F3N3O6S |
Molecular Weight |
918.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1 |
InChI Key |
GEVMVZWOOIIINI-KTIJLCEXSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Other CAS No. |
1417803-89-4 |
Synonyms |
MP29-02 |
Origin of Product |
United States |
Advanced Medicinal Chemistry and Structural Biology of Azelastine and Fluticasone Propionate
Azelastine (B1213491) Hydrochloride: Molecular Structure and Stereochemistry
Azelastine hydrochloride is a second-generation antihistamine distinguished by its unique chemical framework and stereochemical properties. researchgate.net
Phthalazinone Derivative Framework
Azelastine is chemically classified as a phthalazinone derivative. researchgate.netdrugbank.com This core structure consists of a fused heterocyclic phthalazinone ring system. The systematic chemical name for azelastine hydrochloride is 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-1,2-dihydrophthalazin-1-one hydrochloride. drugbank.com The molecule's architecture incorporates this phthalazinone core, a substituted azepine ring, and a p-chlorobenzyl group. drugbank.comnih.gov
Table 1: Molecular Details of Azelastine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H25Cl2N3O | nih.gov |
| Molecular Weight | 418.4 g/mol | nih.gov |
| IUPAC Name | 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | nih.gov |
| Core Structure | Phthalazinone | researchgate.netdrugbank.com |
Racemic Mixture Composition and Enantiomeric Considerations
Azelastine hydrochloride is utilized pharmaceutically as a racemic mixture, which is a 50:50 combination of its two enantiomers (mirror-image isomers). drugbank.comlibretexts.orglumenlearning.com The presence of a chiral center means the compound can exist in right-handed (R) and left-handed (S) forms. nih.gov While many chiral drugs exhibit different activities between their enantiomers, studies have indicated no significant difference in the pharmacological activity of azelastine's enantiomers. drugbank.comnih.gov The synthesis of chiral compounds from achiral starting materials typically results in a racemic mixture. libretexts.orglumenlearning.com Separating these mixtures, a process known as resolution, can be challenging because enantiomers share identical physical properties like solubility and melting point. libretexts.orglumenlearning.com
Structure-Activity Relationship Principles for Histamine (B1213489) H1 Receptor Antagonism
The efficacy of azelastine as a histamine H1 receptor antagonist is intrinsically linked to its molecular structure. For significant H1 receptor affinity, the presence of two aryl groups is crucial, a feature common to both first and second-generation antihistamines. pharmacy180.com The optimal activity depends on the co-planarity of these aryl groups. pharmacy180.com
Azelastine's high affinity for the H1 receptor has been confirmed in competitive radioligand binding assays, where its inhibitory concentration (IC50) values were found to be as low or lower than other antihistamines. nih.gov In contrast, it demonstrates a very low affinity for beta-adrenergic and muscarinic receptors. nih.gov This selectivity for the H1 receptor is a key characteristic. researchgate.net The terminal tertiary amine in azelastine's structure is also important for maximum activity, as this group is typically protonated when interacting with the H1 receptor. pharmacy180.com Beyond simple antagonism, azelastine's mechanisms include stabilizing mast cells and inhibiting the release of various pro-inflammatory mediators. researchgate.netresearchgate.net
Fluticasone (B1203827) Propionate (B1217596): Molecular Structure and Steroid Core
Fluticasone propionate is a potent synthetic corticosteroid with a complex molecular design centered on a steroid nucleus.
Trifluorinated Corticosteroid Scaffolding
Fluticasone propionate is a trifluorinated glucocorticoid built upon an androstane (B1237026) nucleus. researchgate.netchemicalbook.com Its chemical name is S-(fluoromethyl) 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate. scribd.com This structure is characterized by fluorine atoms at the C6 and C9 positions and a fluoromethyl carbothioate group at the C17 position. chemicalbook.comnih.gov This trifluorination is a key aspect of its molecular scaffolding. researchgate.netchemicalbook.com As a glucocorticoid receptor agonist, it works by binding to and activating the glucocorticoid receptor, leading to anti-inflammatory effects. chemicalbook.comscribd.com
Table 2: Molecular Details of Fluticasone Propionate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H31F3O5S | scribd.com |
| Molecular Weight | 500.6 g/mol | chemicalbook.com |
| Core Structure | Androstane | researchgate.net |
| Classification | Trifluorinated Corticosteroid | researchgate.netchemicalbook.com |
Chirality and Single Isomer Conformation
The fluticasone propionate molecule possesses multiple chiral centers within its steroid framework. chegg.com Despite the potential for numerous stereoisomers, the compound is synthesized and utilized as a single, specific isomer. nih.govchegg.com This is significant because different isomers of a chiral drug can have varied pharmacological or toxicological profiles. nih.gov The use of a single, pure enantiomer ensures a precise and targeted interaction with its biological target, the glucocorticoid receptor. nih.govchemicalbook.com The specific stereochemistry is crucial for its high-affinity binding to the receptor and its potent anti-inflammatory activity. chemicalbook.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Classification | Core Structure/Framework |
|---|---|---|
| Azelastine Hydrochloride | Second-Generation Antihistamine, Phthalazinone Derivative | Phthalazinone |
| Fluticasone Propionate | Synthetic Trifluorinated Corticosteroid | Androstane |
| Histamine | Biogenic Amine | Imidazole |
| Pyrilamine | First-Generation Antihistamine | Ethylenediamine derivative |
| Pindolol | Beta-blocker | Indole |
Structure-Activity Relationship Principles for Glucocorticoid Receptor Binding
The therapeutic efficacy of fluticasone propionate is rooted in its high binding affinity for the glucocorticoid receptor (GR). The specific structural features of the molecule are meticulously designed to maximize this interaction and ensure potent topical activity with minimal systemic effects. The key structure-activity relationship (SAR) principles for fluticasone propionate's interaction with the GR are centered around its steroid backbone and, crucially, the substitutions at the C-17 position.
The foundational androstane steroid skeleton provides the necessary three-dimensional framework for GR binding. Key modifications to this skeleton enhance its glucocorticoid activity. The fluorine atoms at the 6α and 9α positions significantly increase the potency of the compound.
A critical element of fluticasone propionate's design is the 17β-carbothioate group, which replaces the more common 17-carboxylate ester found in other corticosteroids. nih.gov This thioester moiety is pivotal to the drug's pharmacological profile. Steroid 17-carboxylates demonstrate high topical activity when esterified, but the parent acids are inactive. nih.gov This allows for systemic deactivation through enzymatic hydrolysis of the ester. The carbothioate group in fluticasone propionate follows this principle, contributing to its high topical anti-inflammatory activity. nih.gov Upon entering systemic circulation, it undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed to the corresponding 17-carboxylic acid, a metabolite that is virtually inactive. nih.gov
The nature of the ester group at the 17α position also influences binding affinity. While fluticasone propionate and fluticasone furoate share an identical steroidal backbone, they differ in the 17α-esterification, with a propionate ester in the former and a furoate ester in the latter. acs.org This seemingly minor difference results in varied binding affinities, with fluticasone furoate showing a stronger affinity for the GR, suggesting a better fit of the furoate ester within the 17α-pocket of the receptor. acs.orgnih.gov
Comparative studies have quantified the binding affinity of fluticasone propionate relative to other glucocorticoids, demonstrating its high potency. The relative receptor affinity (RRA) of fluticasone propionate is significantly higher than that of dexamethasone (B1670325) and budesonide (B1683875), although slightly lower than that of mometasone (B142194) furoate and fluticasone furoate. nih.gov
Interactive Table: Relative Receptor Affinity (RRA) of Various Glucocorticoids for the Human Glucocorticoid Receptor
| Compound | Relative Receptor Affinity (RRA)¹ |
|---|---|
| Dexamethasone | 100 ± 5 |
| Budesonide | 855 |
| Fluticasone Propionate | 1775 |
| Mometasone Furoate | 2244 |
| Fluticasone Furoate | 2989 ± 135 |
¹Data sourced from studies on human lung glucocorticoid receptors, with Dexamethasone as the reference compound. nih.gov
Synthetic Pathways and Derivatization Strategies
The synthesis of the fixed-dose combination of azelastine hydrochloride and fluticasone propionate involves the separate, multi-step chemical synthesis of each active pharmaceutical ingredient (API), followed by their combination in a specific pharmaceutical formulation.
Several synthetic routes for azelastine hydrochloride have been reported. A common and efficient method begins with N-methylhexahydroazepin-4-one hydrochloride as a starting material. patsnap.comgoogle.comgoogle.com
The key steps in this pathway are:
Hydrazone Formation: N-methylhexahydroazepin-4-one hydrochloride is reacted with benzoyl hydrazine (B178648) to form the corresponding acylhydrazone. patsnap.comgoogle.com
Reduction: The acylhydrazone intermediate is then reduced, typically using a reducing agent like potassium borohydride. patsnap.comgoogle.com
Condensation and Cyclization: The resulting product is condensed with 2-(p-chlorophenylacetyl)benzoic acid or a similar derivative. patsnap.comlookchem.com This step forms the core phthalazinone structure of azelastine. The cyclization of alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid with a hydrazine derivative is a key part of forming the heterocyclic ring system. lookchem.com
Salt Formation: Finally, the azelastine free base is treated with hydrochloric acid (HCl) in a suitable solvent, such as an ether or isopropanol (B130326) solution, to precipitate the final product as azelastine hydrochloride. patsnap.comgoogle.com
This synthetic approach is noted for its relatively simple process and high yield, with some reports indicating a total yield of 70-80%. google.com Another described synthesis involves the direct condensation of 4-(p-chlorobenzyl)-1-(2H)-phthalazinone with 2-(2-chloroethyl)-N-methylpyrrolidine. lookchem.com
The synthesis of fluticasone propionate is a complex, multi-step process starting from commercially available steroid precursors, often flumethasone (B526066). acs.orgamericanpharmaceuticalreview.com The synthesis involves carefully orchestrated reactions to introduce the required functional groups with the correct stereochemistry.
A representative synthetic pathway includes the following key transformations:
Side-Chain Cleavage: The synthesis often begins with the oxidative cleavage of the C17-C21 side chain of a starting steroid like flumethasone (which can be prepared from 17α,21-dihydroxy-9β,11b-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate). acs.orgamericanpharmaceuticalreview.com This oxidation yields the 17β-carboxylic acid derivative. acs.org
Thioacid Formation: The 17β-carboxylic acid is converted into the corresponding 17β-carbothioic acid. This can be achieved by activating the carboxylic acid with a reagent like N,N'-carbonyldiimidazole (CDI) followed by treatment with hydrogen sulfide (B99878) (H₂S). americanpharmaceuticalreview.com
Esterification: The tertiary hydroxyl group at C17 is esterified with propionyl chloride or propionic anhydride (B1165640) to form the propionate ester. acs.orgamericanpharmaceuticalreview.com
S-Fluoromethylation: The final and most critical step is the introduction of the S-fluoromethyl group onto the thioacid. This has historically been accomplished by alkylating the 17β-carbothioic acid intermediate with a fluoromethylating agent. chemicalbook.com
One method involves alkylation with bromochloromethane, followed by halogen exchange using sodium iodide to form an iodomethyl ester, which is then reacted with silver fluoride (B91410) to yield fluticasone propionate. americanpharmaceuticalreview.comchemicalbook.com
The use of bromofluoromethane (B51070) (BrCH₂F) has also been reported, but this substance is a costly and ozone-depleting chemical, leading to the development of greener alternatives. acs.orgamericanpharmaceuticalreview.com
More recent, improved syntheses have focused on replacing hazardous reagents. For example, toxic BrCH₂F has been substituted with reagents like AgNO₃ and Selectfluor in a decarboxylative fluorination process. acs.orgfigshare.com
The "synthesis" of the azelastine/fluticasone propionate combination product does not involve creating a new single covalent molecule. Instead, it refers to the advanced formulation science required to combine two distinct and chemically complex APIs into a single, stable, and effective delivery system, typically a nasal spray. The primary considerations are chemical compatibility, stability, and potential pharmacokinetic interactions within the final formulation.
A crucial consideration is the potential for one active ingredient to affect the absorption and bioavailability of the other. Pharmacokinetic studies have been essential to understanding these interactions. Clinical trial data revealed that the systemic exposure to fluticasone propionate is significantly increased—by approximately 1.6 times—when administered as the fixed-dose combination product compared to the fluticasone propionate monotherapy nasal spray. tga.gov.au This suggests that formulation components, or azelastine itself, may enhance the solubility or nasal absorption of fluticasone propionate. clinicaltrials.gov
Therefore, key challenges in the formulation synthesis include:
Ensuring Chemical Stability: The formulation must be designed to prevent the degradation of either API. This involves careful selection of excipients, pH, and buffering agents to ensure that the distinct chemical structures of azelastine (a phthalazinone derivative) and fluticasone propionate (a steroid thioester) remain intact over the product's shelf life.
Controlling Physicochemical Properties: The suspension of the poorly water-soluble fluticasone propionate must be optimized in the presence of the water-soluble azelastine hydrochloride. This involves controlling particle size, viscosity, and spray characteristics to ensure dose uniformity and consistent delivery to the nasal mucosa.
Managing Pharmacokinetic Interactions: As evidenced by clinical data, the formulation can alter the pharmacokinetic profile of the APIs. tga.gov.au The formulation development process must account for and control this interaction to ensure a consistent and predictable therapeutic effect. Studies are designed specifically to assess the effect of azelastine on the relative bioavailability of fluticasone propionate within the combination product. clinicaltrials.gov
Table of Chemical Compounds
| Compound Name |
|---|
| Azelastine hydrochloride |
| Fluticasone propionate |
| Fluticasone furoate |
| Dexamethasone |
| Budesonide |
| Mometasone furoate |
| alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid |
| Hydrazine sulfate |
| 4-(p-chlorobenzyl)-1-(2H)-phthalazinone |
| 2-(2-chloroethyl)-N-methylpyrrolidine |
| N-methylhexahydroazepin-4-one hydrochloride |
| Benzoyl hydrazine |
| Potassium borohydride |
| 2-(p-chlorophenylacetyl)benzoic acid |
| Hydrochloric acid |
| Flumethasone |
| 17α,21-dihydroxy-9β,11b-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate |
| N,N'-carbonyldiimidazole (CDI) |
| Hydrogen sulfide (H₂S) |
| Propionyl chloride |
| Propionic anhydride |
| Bromochloromethane |
| Sodium iodide |
| Silver fluoride |
| Bromofluoromethane (BrCH₂F) |
| Silver nitrate (B79036) (AgNO₃) |
| Selectfluor |
| Loratadine |
| Cetirizine |
| Beclomethasone 17,21-dipropionate |
| Betamethasone 17-valerate |
| Flunisolide |
Pharmacokinetics and Biotransformation in Research Models
Absorption Dynamics in Pre-clinical Settings
Bioavailability Characteristics
The systemic bioavailability of azelastine (B1213491) hydrochloride following intranasal administration is approximately 40%. drugbank.comfda.govnih.gov Peak plasma concentrations are typically reached within 2-3 hours. drugbank.comfda.govnih.gov In contrast, fluticasone (B1203827) propionate (B1217596) has a significantly lower systemic bioavailability. Following intranasal administration, its bioavailability is less than 2%, and oral bioavailability is less than 1%. drugbank.comdrugbank.com The majority of an intranasal dose of fluticasone propionate is swallowed, but it undergoes extensive first-pass metabolism. drugbank.comdrugbank.comnih.gov
In animal models, the absorption of azelastine hydrochloride is rapid, with a time to maximum concentration (Tmax) of 1-2 hours in rats, which is faster than the 4-6 hours observed in humans after a single dose. fda.gov Studies in beagle dogs showed an absolute bioavailability of 16.6% for an aqueous solution and 19.6% for sugar-coated tablets after oral administration, with the low availability attributed to a first-pass effect. nih.gov For fluticasone propionate, high clearance through hepatic metabolism results in almost no oral bioavailability in rats and dogs. fda.gov
Table 4.1: Bioavailability of Azelastine and Fluticasone Propionate
| Compound | Route of Administration | Bioavailability | Animal Model |
| Azelastine Hydrochloride | Intranasal | ~40% | Human |
| Azelastine Hydrochloride | Oral (Aqueous Solution) | 16.6% | Beagle Dog |
| Azelastine Hydrochloride | Oral (Tablet) | 19.6% | Beagle Dog |
| Fluticasone Propionate | Intranasal | <2% | Human |
| Fluticasone Propionate | Oral | <1% | Human |
| Fluticasone Propionate | Oral | Nearly 0% | Rat, Dog |
Influence of Formulation on Local Bioavailability and Tissue Penetration
The formulation of the azelastine and fluticasone propionate combination nasal spray has been shown to influence its local bioavailability and tissue penetration. An in vitro study using a 3-dimensional human bronchial tissue model demonstrated that fluticasone propionate from the combination spray (MP-AzeFlu) penetrated the epithelial tissue more rapidly in the first 6 hours compared to a conventional fluticasone propionate-only nasal spray. nih.gov This suggests that the specific formulation of the combination product may enhance the local availability of fluticasone propionate. nih.gov
Furthermore, pharmacokinetic studies have been conducted to ensure that the combination formulation does not negatively impact the systemic exposure of either active component. nih.gov Studies in healthy volunteers have confirmed that there are no significant pharmacokinetic drug-drug interactions between azelastine and fluticasone propionate when administered as a fixed-dose combination nasal spray. nih.gov While the systemic bioavailability of azelastine was similar between the combination product and a standalone azelastine nasal spray, the total exposure to fluticasone propionate was found to be higher with the combination product in some studies, though the concentrations remained very low and were not considered clinically meaningful from a systemic safety perspective. nih.gov
Fluticasone propionate is a highly lipophilic molecule, which contributes to its good uptake, binding, and retention characteristics in human lung tissue. nih.gov In rat models, a physiologically based pharmacokinetic (PBPK) model estimated a high unbound tissue-plasma partition coefficient for the lung (Kp,u,lung) of 1086 for fluticasone propionate, indicating extensive distribution into lung tissue. researchgate.net In preclinical studies, azelastine hydrochloride has also shown a preferential uptake by the lung tissue in rats and guinea pigs. fda.gov
Distribution Profile and Tissue Compartmentalization
Volume of Distribution Across Biological Systems
Azelastine exhibits a large volume of distribution. Following intravenous and oral administration, the steady-state volume of distribution for azelastine is reported to be 14.5 L/kg. drugbank.comfda.gov
Fluticasone propionate also has a large volume of distribution at a steady state, which is approximately 318 L. hres.ca Following intravenous administration, the volume of distribution averaged 4.2 L/kg. drugbank.comdrugbank.comfda.govrxlist.com The high lipophilicity of fluticasone propionate contributes to its extensive distribution into tissues compared to plasma. atsjournals.org
Table 4.2: Volume of Distribution
| Compound | Volume of Distribution (Steady State) | Administration Route |
| Azelastine | 14.5 L/kg | Intravenous/Oral |
| Fluticasone Propionate | ~318 L | Not Specified |
| Fluticasone Propionate | 4.2 L/kg | Intravenous |
Plasma Protein Binding Characteristics of Azelastine and Fluticasone Propionate
Both azelastine and fluticasone propionate are highly bound to plasma proteins. In vitro studies in human plasma indicate that the plasma protein binding of azelastine is approximately 88%. drugbank.comfda.gov Its active metabolite, desmethylazelastine (B192710), has even higher plasma protein binding at approximately 97%. drugbank.comfda.gov
Fluticasone propionate is also extensively bound to human plasma proteins, with an average binding of 99%. drugbank.comdrugbank.comfda.govrxlist.com It is weakly and reversibly bound to erythrocytes and does not significantly bind to human transcortin. fda.govrxlist.com Some sources indicate a plasma protein binding of 90% or 91% for fluticasone propionate. hres.caatsjournals.org
Table 4.3: Plasma Protein Binding
| Compound | Plasma Protein Binding (%) |
| Azelastine | ~88% |
| Desmethylazelastine | ~97% |
| Fluticasone Propionate | 91% - 99% |
Distribution of Major Metabolites
The primary active metabolite of azelastine is desmethylazelastine. drugbank.comnih.gov After intranasal administration of azelastine hydrochloride to a steady state, plasma concentrations of desmethylazelastine range from 20-50% of the parent azelastine concentrations. fda.gov In guinea pigs, following a single oral dose of azelastine hydrochloride, desmethylazelastine showed a high lung-to-blood concentration ratio, indicating preferential distribution into the lung tissue. medchemexpress.com
The major metabolite of fluticasone propionate is an inactive 17β-carboxylic acid derivative. fda.govfda.govrxlist.com This metabolite is formed via the cytochrome P450 3A4 pathway and has a much lower affinity for the glucocorticoid receptor compared to the parent drug. fda.govrxlist.com In rats, this carboxylic acid metabolite was the main component found in biliary and fecal radioactivity. fda.gov In humans, less than 5% of a radiolabeled oral dose was excreted in the urine as metabolites, with the majority being excreted in the feces as the parent drug and its metabolites. fda.govrxlist.com
Metabolic Pathways and Enzyme Interactions
The biotransformation of the combined azelastine/fluticasone propionate is characterized by separate and specific metabolic processes for each active ingredient.
Azelastine Metabolism: Formation of Desmethylazelastine
Azelastine undergoes oxidative metabolism primarily through the cytochrome P450 (CYP) enzyme system to form its main active metabolite, desmethylazelastine. wikipedia.orgmedchemexpress.com While the specific CYP enzyme involvement has been a subject of investigation, it is suggested that CYP3A4, CYP2D6, and CYP1A2 are the primary catalysts for the N-demethylation of azelastine. drugbank.comcaymanchem.com In addition to the active metabolite desmethylazelastine, azelastine is also metabolized into two inactive carboxylic acid metabolites. wikipedia.orgresearchgate.net In preclinical models, such as guinea pigs, the formation of desmethylazelastine has been observed following administration of azelastine hydrochloride. nih.gov
Fluticasone Propionate Metabolism: Cytochrome P450 (CYP3A4) Hydrolysis
Fluticasone propionate is subject to extensive first-pass metabolism in the liver, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugbank.com The metabolism of fluticasone propionate involves the hydrolysis of the S-fluoromethyl carbothioate group. drugbank.comfda.gov This biotransformation is efficiently catalyzed by CYP3A4, and to a lesser extent by CYP3A5, which is a predominant P450 enzyme in the lungs. nih.govnih.gov In fact, fluticasone propionate has been identified as a potent mechanism-based inactivator of CYP3A5. nih.gov
Characterization of Inactive Metabolites
The primary metabolite of fluticasone propionate is an inactive 17β-carboxylic acid derivative. researchgate.net This metabolite has a significantly lower affinity (approximately 1/2000th) for the glucocorticoid receptor of human lung cytosol compared to the parent drug and possesses negligible pharmacological activity. nih.gov In research models, this carboxylic acid metabolite was the major component found in the bile and feces of rats. fda.gov
Elimination and Excretion Mechanisms
The elimination of azelastine and fluticasone propionate from the body follows distinct routes, primarily involving hepatic clearance and subsequent excretion.
Pathways of Systemic Clearance
Systemic clearance of azelastine occurs with a plasma clearance of approximately 0.5 L/h/kg. drugbank.com For fluticasone propionate, clearance is high due to extensive hepatic metabolism. fda.gov Studies have shown that CYP3A4 is the most efficient enzyme in the clearance of fluticasone propionate. nih.gov A study in healthy males indicated a clearance of 63.9 L/h following intravenous administration. drugbank.com When administered as a combination nasal spray (MP29-02), no significant pharmacokinetic drug-drug interactions affecting clearance were observed between azelastine and fluticasone propionate. nih.gov
Renal vs. Fecal Excretion Profiles
The excretion profiles of azelastine and fluticasone propionate show a clear preference for fecal elimination.
Following oral administration of radiolabeled azelastine hydrochloride, approximately 75% of the dose is excreted in the feces, with less than 10% being unchanged azelastine. drugbank.com
Fluticasone propionate is also primarily eliminated through fecal excretion. nih.gov Less than 5% of a parenteral dose is excreted in the urine, with only trace amounts of the unchanged drug found in urine. drugbank.comfda.gov The major part of an orally administered dose is eliminated in the feces within 48 hours in animal models. fda.gov
Pharmacokinetic Parameters of Azelastine and Fluticasone Propionate
| Parameter | Azelastine | Fluticasone Propionate |
|---|---|---|
| Primary Metabolite | Desmethylazelastine (active) wikipedia.orgmedchemexpress.com | 17β-carboxylic acid derivative (inactive) researchgate.net |
| Metabolizing Enzymes | CYP3A4, CYP2D6, CYP1A2 drugbank.comcaymanchem.com | CYP3A4 nih.govdrugbank.com |
| Primary Route of Excretion | Fecal (~75%) drugbank.com | Fecal (>95%) nih.govdrugbank.com |
| Renal Excretion | Minor drugbank.com | <5% drugbank.comfda.gov |
Compound Names Mentioned in the Article
| Compound Name |
|---|
| Azelastine |
| Fluticasone propionate |
| Desmethylazelastine |
Pharmacokinetic Drug-Drug Interactions (DDI) at a Mechanistic Level
The potential for pharmacokinetic drug-drug interactions (DDI) between azelastine and fluticasone propionate when delivered in a combination formulation has been a key area of investigation. Formal drug interaction studies have been conducted to assess whether the co-administration of these two compounds alters their individual pharmacokinetic profiles. drugs.com The primary focus of these studies has been to determine if any clinically significant interactions exist at a metabolic or absorption level.
Evaluation of Combined Administration on Individual Compound Pharmacokinetics
Dedicated pharmacokinetic studies have been conducted in healthy subjects to compare the systemic exposure of azelastine and fluticasone propionate when administered via a combination nasal spray (MP29-02) versus their respective single-entity (monotherapy) nasal spray formulations. nih.govnih.govfda.gov These studies have consistently shown no evidence of a clinically significant pharmacokinetic interaction between the two active components. nih.govgeneesmiddeleninformatiebank.nl
The systemic bioavailability of azelastine, which is approximately 40% following intranasal administration, was found to be equivalent when administered as part of the combination product compared to a monotherapy azelastine nasal spray. drugs.comnih.govnih.gov Similarly, the peak plasma concentration (Cmax) and total exposure (AUC) of azelastine were not significantly different between the combination and monotherapy treatments. nih.govnih.gov
Research in different populations, including Caucasian and Chinese healthy volunteers, has confirmed the lack of a pharmacokinetic drug interaction between azelastine and fluticasone propionate in the combination formulation. nih.gov
The tables below summarize the comparative pharmacokinetic findings from a key study in healthy subjects.
Table 1: Fluticasone Propionate Pharmacokinetic Parameters
| Treatment Comparison | Parameter | Geometric Least Square Mean Ratio (%) | 90% Confidence Interval |
| MP29-02 vs. MP29-02-FP-mono | AUC(0,tlast) | 93.6 | 83.6 - 104.7 |
| Cmax | 91.0 | 82.5 - 100.4 | |
| MP29-02 vs. FP-BI | AUC(0,tlast) | 161.1 | 137.1 - 189.3 |
| Cmax | 157.4 | 132.5 - 187.1 | |
| Data sourced from a study in healthy subjects. nih.govnih.gov | |||
| MP29-02: this compound combination nasal spray. | |||
| MP29-02-FP-mono: Fluticasone propionate in the combination product vehicle. | |||
| FP-BI: Marketed fluticasone propionate nasal spray (Boehringer-Ingelheim). |
Table 2: Azelastine Pharmacokinetic Parameters
| Treatment Comparison | Parameter | Geometric Least Square Mean Ratio (%) | 90% Confidence Interval |
| MP29-02 vs. MP29-02-AZE-mono | AUC(0,tlast) | 98.8 | 91.0 - 107.4 |
| Cmax | 102.7 | 92.1 - 114.4 | |
| MP29-02 vs. Astelin® | AUC(0,tlast) | 105.5 | 95.6 - 116.4 |
| Cmax | 107.3 | 92.6 - 124.3 | |
| Data sourced from a study in healthy subjects. nih.govnih.gov | |||
| MP29-02: this compound combination nasal spray. | |||
| MP29-02-AZE-mono: Azelastine in the combination product vehicle. | |||
| Astelin®: Marketed azelastine nasal spray. |
Role of Metabolic Enzymes in Potential Interactions
The potential for metabolic drug-drug interactions is primarily assessed by examining the metabolic pathways of the individual compounds, particularly their reliance on the cytochrome P450 (CYP) enzyme system.
Fluticasone propionate is principally and extensively metabolized in the liver to an inactive carboxylic acid metabolite by the CYP3A4 isoenzyme. nih.govresearchgate.net This heavy reliance on a single, major metabolic pathway makes fluticasone propionate susceptible to interactions with potent inhibitors of CYP3A4. drugs.com Co-administration with strong CYP3A4 inhibitors, such as ritonavir (B1064) or ketoconazole, can significantly increase the systemic concentration of fluticasone propionate, leading to a risk of systemic corticosteroid effects. drugs.comgeneesmiddeleninformatiebank.nlmedscape.com Research has also shown that fluticasone propionate can act as a mechanism-based inactivator of CYP3A5, a predominant P450 enzyme in the lung. nih.gov
Given that both drugs share the CYP3A4 metabolic pathway, a potential for competitive inhibition exists. However, clinical pharmacokinetic studies have not demonstrated a significant interaction between azelastine and fluticasone propionate when co-administered. nih.govnih.gov This lack of interaction is likely due to the low systemic concentrations achieved with intranasal administration and the fact that neither compound is a potent inhibitor of the other's metabolism at these concentrations. nih.gov A direct metabolic interaction between the two drugs is considered highly improbable. nih.gov The primary DDI risk for the combination product stems from the co-administration of external potent CYP3A4 inhibitors, which would mainly affect the fluticasone propionate component. drugs.commedscape.com
Formulation Science and Drug Delivery Systems
Principles of Aqueous Suspension Formulation for Nasal Delivery
The formulation of azelastine (B1213491)/fluticasone (B1203827) propionate (B1217596) as an aqueous suspension is a critical aspect of its therapeutic success. tga.gov.aunih.gov This delivery system must ensure that the active pharmaceutical ingredients (APIs) are uniformly dispersed and delivered to the nasal mucosa in a consistent and reproducible manner. Key principles of this formulation include maintaining the stability of the suspension, ensuring appropriate viscosity for retention in the nasal cavity, and optimizing the formulation for patient comfort and safety.
Excipient Selection and Functional Roles
The selection of excipients is paramount in the development of a stable and effective azelastine/fluticasone propionate nasal spray. mims.comuni-kiel.de These inactive ingredients are responsible for maintaining the physical and chemical integrity of the product, as well as ensuring its safe and effective delivery to the target site. mims.comresearchgate.net
Table 1: Excipients in this compound Nasal Spray
| Excipient Category | Example(s) | Function |
|---|---|---|
| Viscosity Modifiers | Microcrystalline Cellulose (B213188), Carmellose Sodium | Suspending agents, Thickeners |
| Isotonization Agents | Glycerol (B35011) | Tonicity adjustment, Humectant |
| Chelating Agents | Disodium (B8443419) Edetate | Stabilizer, Preservative potentiator |
| Surfactants | Polysorbate 80 | Wetting agent, Emulsifier |
This table is based on information from multiple sources. mims.comdrugs.comnih.govnih.gov
Microcrystalline cellulose (MCC) and carmellose sodium (sodium carboxymethyl cellulose or CMC-Na) are crucial suspending agents in the this compound formulation. mims.comformulationbio.comnih.gov They work synergistically to create a thixotropic gel, which is a gel that becomes less viscous when shaken and returns to a more solid state at rest. uni-kiel.de This property is ideal for a nasal spray, as it allows for easy dispensing of a fine mist upon actuation, followed by thickening upon contact with the nasal mucosa to increase residence time and enhance drug absorption. google.com
Microcrystalline Cellulose (MCC): MCC provides a large surface area that helps to keep the fluticasone propionate microparticles suspended. google.com It also contributes to the adhesiveness of the formulation to the nasal mucosa. google.com
Carmellose Sodium (CMC-Na): CMC-Na acts as a suspending agent, slowing down the sedimentation of the active ingredients in the aqueous medium. google.com It also helps to prevent the re-aggregation of MCC particles, ensuring easy dispersibility in water. uni-kiel.de
Research has shown that the ratio of MCC to CMC-Na can be optimized to achieve the desired suspension characteristics. google.com These excipients are commonly used in various pharmaceutical dosage forms, including nasal sprays, to provide stability and control the release of the drug. formulationbio.comjuniperpublishers.com
Glycerol is included in the formulation to make the spray isotonic, meaning it has the same salt concentration as the cells in the nasal passages. drugs.comnih.govnih.gov This is important for minimizing irritation and stinging that can occur with hypotonic or hypertonic solutions. webmd.com In addition to its role in adjusting tonicity, glycerol also acts as a humectant, helping to moisturize the nasal mucosa and prevent dryness. webmd.comnih.gov Its hydrating and protective effects on the mucosa are well-documented. nih.gov
Disodium edetate (also known as edetate disodium or EDTA) is a chelating agent that binds to metal ions. mims.comuni-kiel.denih.gov In the this compound nasal spray, it serves to enhance the activity of the preservative, benzalkonium chloride. google.com By sequestering metal ions that may be required for microbial growth, disodium edetate helps to ensure the microbiological stability of the product. researchgate.net
Polysorbate 80 is a nonionic surfactant that acts as a wetting agent and emulsifier in the formulation. mims.comuni-kiel.denih.gov It helps to reduce the surface tension between the solid particles of fluticasone propionate and the aqueous vehicle, allowing for better dispersion and preventing aggregation of the particles. core.ac.uk This ensures a uniform dose is delivered with each spray. Studies have also suggested that polysorbate 80 can enhance the absorption of drugs through the nasal mucosa. mdpi.comresearchgate.netnih.gov
A combination of preservatives is used to protect the nasal spray from microbial contamination once the bottle has been opened. mims.comuni-kiel.denih.gov
Benzalkonium Chloride (BKC): BKC is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial activity. novonordiskpharmatech.comnovonordiskpharmatech.com It is a commonly used and effective preservative in nasal spray formulations. researchgate.netresearchgate.net
Phenethyl Alcohol: Phenethyl alcohol also possesses antimicrobial properties and works in conjunction with benzalkonium chloride to provide robust preservation against a wide range of microorganisms. mims.comresearchgate.net
Research has indicated that the combination of benzalkonium chloride and phenylethyl alcohol is a superior preservative system for nasal spray preparations. researchgate.netnih.gov
Physicochemical Stability Considerations within the Formulation
The chemical stability of both azelastine and fluticasone propionate is critical for the safety and efficacy of the combination product. Stability studies are essential to identify potential degradation pathways and to establish appropriate formulation strategies to mitigate them.
Forced degradation studies, which expose the drug product to stress conditions such as acid, base, heat, and oxidation, are crucial in this process. A study on a combination nasal spray revealed that under basic stress conditions, there was a 15% degradation, while acidic conditions led to an 8.7% degradation. hubspot.net No significant degradation was observed under thermal and oxidative stress. hubspot.netepo.org This indicates a higher susceptibility of the active ingredients to pH-related degradation. Specifically, azelastine hydrochloride has been shown to degrade significantly in alkaline, oxidative, and photolytic stress conditions. google.com
The development of stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), is paramount to accurately quantify the active ingredients and detect any impurities or degradation products that may form over the product's shelf life. hubspot.netresearchgate.net Such methods are designed to separate the active pharmaceutical ingredients (APIs) from all potential impurities, ensuring that the measurements are specific and accurate. google.com The stability of the formulation is not only dependent on the APIs themselves but also on their interaction with various excipients included in the nasal spray, such as preservatives and suspending agents. google.com For instance, solution stability analyses have shown that both azelastine hydrochloride and fluticasone propionate can remain stable in solution for at least 24 hours at room temperature, which is sufficient for analytical testing. google.com
Table 1: Forced Degradation Study Results for this compound Nasal Spray
| Stress Condition | Percentage Degradation |
| Basic | 15% |
| Acidic | 8.7% |
| Thermal | Not Significant |
| Oxidative | Not Significant |
This table is based on data from a study assessing the stability of the combination nasal spray under various stress conditions. hubspot.net
Particle Engineering and Micronization of Fluticasone Propionate
Given that fluticasone propionate is a highly water-insoluble compound, its physical form, particularly its particle size, is a critical quality attribute for a suspension-based nasal spray. nih.gov Particle engineering, specifically micronization, is employed to reduce the particle size of the fluticasone propionate to an optimal range for nasal delivery. google.comnih.gov
Common micronization techniques include jet milling and high-pressure homogenization. bcf-events.comscispace.com High-pressure homogenization has been successfully used to reduce fluticasone propionate particles to the nanometer scale (nanosizing), which can improve the stability and uniformity of the nasal spray. scispace.comresearchgate.net Another advanced method is the supercritical antisolvent (SAS) process, which has been investigated for the micronization of fluticasone propionate. researchgate.net The goal of these processes is to produce particles with a defined surface area, typically in the range of 7 to 12 m²/g, to ensure appropriate local action in the nasal cavity. google.com
Impact of Particle Size on Suspension Characteristics
The particle size distribution (PSD) of fluticasone propionate directly influences the physical stability and performance of the nasal spray suspension. The particles must be small enough to remain suspended with gentle shaking but large enough to avoid being inhaled into the lungs. atascientific.com.au
Table 2: Particle Size Distribution of Fluticasone Propionate in Nasal Spray Suspensions
| Product | Mean Particle Size (μm) | D90 (μm) |
| Dymista® Nasal Spray | 4.0 | 5.9 |
| “Generic” Azelastine HCl/Fluticasone Propionate | 3.5 | 5.9 |
| Expired Dymista® Nasal Spray | 11.2 | 37.3 |
This table, adapted from micro-Raman spectroscopy analysis, illustrates the similarity in particle size for in-date products and the effect of aging on particle aggregation. ddl-conference.com
Aerosol and Spray Dynamics for Nasal Application
The delivery of the drug to the target sites within the nasal cavity is governed by the aerosol and spray dynamics of the nasal spray pump. Key parameters that are evaluated to ensure consistent and effective delivery include droplet size distribution, spray pattern, plume geometry, and spray volume. fda.gov
Droplet Size Distribution
The size of the droplets generated by the nasal spray pump is a critical factor for effective nasal drug delivery. The droplets need to be large enough to deposit in the nasal cavity but small enough to ensure good coverage of the nasal mucosa. If the droplets are too fine (typically less than 10 µm), they may be carried by the inspired air past the nasal passages and into the lungs, which is undesirable for a locally acting nasal spray. atascientific.com.au
For nasal sprays, droplets are generally in the range of 20 to 120 µm. atascientific.com.au The droplet size distribution is often characterized by parameters such as the D10, D50 (median), and D90 values, which represent the particle diameter below which 10%, 50%, and 90% of the volume of droplets exists. Laser diffraction is a common technique used to measure the droplet size distribution of the spray. atascientific.com.aufda.gov Studies have shown that the particle size distribution of fluticasone propionate in the reference combination product and a generic version are very similar. ddl-conference.com
Spray Volume
The volume of the formulation delivered with each actuation of the nasal spray pump is a critical parameter for ensuring accurate dosing. For the this compound combination nasal spray, the recommended dosing involves one spray per nostril. dymistahcp.comdrugs.com This single spray delivers a specific volume containing a precise amount of both active ingredients.
The total spray volume of the combination product is significantly less than the sequential administration of the individual components. For example, at the maximum recommended adult dose, the total volume for the combination spray is 0.274 mL, whereas the combined volume of separate azelastine and fluticasone propionate sprays would be substantially higher. dymistahcp.comdymistahcp.com
Table 3: Comparison of Spray Volumes
| Product | Spray Volume (mL) per Maximum Recommended Adult Dose |
| This compound (Dymista®) | 0.274 |
| Azelastine HCl (Astelin®) | 0.548 |
| Fluticasone Propionate (Flonase®) | 0.400 |
| Astelin® + Flonase® (Sequentially) | 0.948 |
This table compares the total spray volume of the combination product to its individual components at the maximum recommended adult dose. dymistahcp.com
Biopharmaceutical Aspects of Nasal Formulation
Relationship between Formulation Attributes and Bioavailability
The bioavailability of nasally administered drugs is a complex interplay between the drug's physicochemical properties and the formulation's characteristics. For the this compound combination, the formulation is designed to ensure that both active ingredients are effectively deposited and retained on the nasal mucosa to exert their therapeutic effects.
The systemic bioavailability of azelastine hydrochloride from nasal administration is approximately 40%, with peak plasma concentrations reached within 2-3 hours. nih.govwikipedia.org In contrast, fluticasone propionate has a very low systemic bioavailability of less than 1%, which is attributed to its poor aqueous solubility and high first-pass metabolism of any portion of the dose that is swallowed. nih.govnih.gov
The specific formulation of the this compound nasal spray, including its excipients, plays a crucial role in these bioavailability outcomes. nih.gov For instance, the viscosity and mucoadhesive properties of the formulation can influence the residence time of the drug on the nasal mucosa, thereby affecting the extent of local absorption. researchgate.net
Table 1: Pharmacokinetic Parameters of Azelastine and Fluticasone Propionate Following Nasal Administration
| Parameter | Azelastine Hydrochloride | Fluticasone Propionate | Source |
| Mean Peak Plasma Exposure (Cmax) | 194.5 ± 74.4 pg/mL | 10.3 ± 3.9 pg/mL | mpa.sedrugs.com |
| Mean Total Exposure (AUC) | 4217 ± 2618 pg/mLhr | 97.7 ± 43.1 pg/mLhr | mpa.sedrugs.com |
| Median Time to Peak Exposure (tmax) | 0.5 hours | 1.0 hours | mpa.sedrugs.com |
| Systemic Bioavailability | ~40% | <1% | nih.govwikipedia.orgnih.gov |
Factors Influencing Drug Permeation Across Nasal Mucosa
The permeation of azelastine and fluticasone propionate across the nasal mucosa is a critical step for their local therapeutic action and is influenced by a variety of physiological and formulation-related factors. The nasal mucosa itself presents a formidable barrier to drug absorption. nih.gov
Physiological Factors:
Nasal Mucociliary Clearance: This is a primary defense mechanism of the nasal cavity that removes foreign particles, including drug formulations. The effectiveness of mucociliary clearance can impact the residence time of the drug on the mucosa, thereby influencing absorption. nih.govresearchgate.net
Nasal Secretions: The composition and viscosity of nasal mucus can affect the dissolution and diffusion of the drug. youtube.com
pH of the Nasal Cavity: The pH of the nasal cavity, which typically ranges from 5.5 to 6.5 in adults, can influence the ionization state of the drug, which in turn affects its permeability. researchgate.netyoutube.com
Epithelial Permeability: The nasal epithelium itself is a significant barrier. Drugs can cross this barrier via transcellular (through the cells) or paracellular (between the cells) routes. nih.gov The physicochemical properties of the drug, such as its molecular weight and lipophilicity, determine the primary route of permeation. nih.govnih.gov Small, lipophilic molecules tend to be more readily absorbed. nih.gov
Formulation and Device Factors:
Drug Concentration and Solubility: The concentration of the drug in the formulation and its solubility in the nasal fluids are key drivers of absorption. youtube.com
Excipients: Formulation excipients can significantly impact drug permeation. nih.gov Permeation enhancers can be included to transiently increase the permeability of the nasal mucosa, while mucoadhesive agents can increase the formulation's residence time. nih.govresearchgate.netmdpi.com
Viscosity and Surface Tension: The viscosity and surface tension of the nasal spray formulation can influence the droplet size and spreadability of the formulation on the nasal mucosa, which in turn affects the surface area available for absorption. researchgate.net
Device Characteristics: The nasal spray device itself plays a role in drug deposition. The spray pattern, plume geometry, and droplet size distribution are important factors that determine where in the nasal cavity the drug is deposited. researchgate.net Particles larger than 10 µm are generally deposited in the nasal cavity. nih.gov
Table 2: Factors Affecting Nasal Drug Permeation
| Factor Category | Specific Factor | Influence on Permeation | Source |
| Physiological | Mucociliary Clearance | Affects drug residence time on the mucosa. | nih.govresearchgate.net |
| Nasal Secretions | Influences drug dissolution and diffusion. | youtube.com | |
| pH of Nasal Cavity | Affects the ionization state and solubility of the drug. | researchgate.netyoutube.com | |
| Epithelial Permeability | The primary barrier to drug absorption. | nih.gov | |
| Formulation & Device | Drug Physicochemical Properties | Molecular weight and lipophilicity determine the permeation route. | nih.govnih.gov |
| Excipients | Can enhance permeation or increase residence time. | nih.govresearchgate.netmdpi.com | |
| Formulation Viscosity & Surface Tension | Affects droplet size and spread on the mucosa. | researchgate.net | |
| Spray Device Characteristics | Determines the deposition pattern within the nasal cavity. | researchgate.net |
Analytical Methodologies for Chemical Characterization and Quantification
Chromatographic Techniques
Chromatography, a powerful separation technique, is widely employed for the analysis of azelastine (B1213491) and fluticasone (B1203827) propionate (B1217596). These methods offer high selectivity and sensitivity, allowing for the simultaneous determination of both active pharmaceutical ingredients (APIs) and their related impurities or metabolites. oup.comekb.egekb.eg
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as the most extensively used technique for the simultaneous estimation of azelastine hydrochloride and fluticasone propionate in pharmaceutical dosage forms, such as nasal sprays. ajpamc.comupf.eduresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, utilizing a non-polar stationary phase and a polar mobile phase. ajpamc.comijnrd.org
The development of a robust and reliable HPLC method requires careful optimization of various chromatographic parameters, including the choice of column, mobile phase composition, flow rate, and detection wavelength. researchgate.netijaresm.com Validation is then performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ajpamc.comresearchgate.net
Method Development: Several studies have detailed the development of RP-HPLC methods for the simultaneous analysis of azelastine and fluticasone propionate. ajpamc.comoup.com Common stationary phases include C18 and Phenyl-hexyl columns. ajpamc.comupf.eduresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, octane (B31449) sulfonic acid sodium salt) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ajpamc.comupf.eduresearchgate.net The pH of the buffer is a critical parameter that is adjusted to achieve optimal separation. ajpamc.com Detection is commonly performed using a UV/PDA detector at a wavelength where both compounds exhibit significant absorbance, often around 235-240 nm. ajpamc.comupf.eduresearchgate.netresearchgate.net
Validation Parameters:
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For azelastine and fluticasone propionate, excellent linearity is consistently reported, with correlation coefficients (r²) greater than 0.999. ajpamc.comoup.com
Precision: Precision studies demonstrate the closeness of agreement between a series of measurements. The relative standard deviation (%RSD) for precision is typically found to be well within the acceptable limit of less than 2.0%. ajpamc.com
Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard drug is added to the sample and the recovery is measured. High recovery percentages, generally between 98% and 102%, indicate the accuracy of the method. ajpamc.comrasayanjournal.co.in One study found recovery for all known impurities to be between 90% and 110%. nih.gov
Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. ajpamc.com
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. ajpamc.comnih.gov Stability-indicating methods are developed to separate the active ingredients from any degradation products formed under stress conditions like acid, base, and oxidative degradation. ijaresm.comoup.comnih.gov
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Azelastine (AZH) | Fluticasone Propionate (FLP) | Source |
| Linearity Range | 27.4 to 205.5 µg/mL | 10.0 to 75.0 µg/mL | ajpamc.com |
| 8 to 125 µg/mL | 10 to 100 µg/mL | nih.govnih.gov | |
| Correlation Coefficient (r²) | 0.999 | 0.999 | ajpamc.comoup.com |
| Accuracy (% Recovery) | 99.68 - 100.26% | 99.80 - 100.12% | ajpamc.com |
| 101.56% ± 0.39 | 102.45% ± 0.86 | nih.govnih.gov | |
| Limit of Detection (LOD) | 0.006 µg/mL | 0.010 µg/mL | oup.comnih.gov |
| Limit of Quantification (LOQ) | 0.019 µg/mL | 0.030 µg/mL | oup.comnih.gov |
| 8 µg/mL | 10 µg/mL | nih.gov |
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the detection and quantification of azelastine, fluticasone propionate, and their metabolites in various biological matrices such as human plasma, nasal mucosa, and nasopharyngeal swabs. ekb.egnih.govnih.gov This is essential for pharmacokinetic and bioequivalence studies. fda.gov
For instance, a validated HPLC method was established for the simultaneous determination of azelastine hydrochloride and fluticasone propionate in spiked nasal mucosa and nasopharyngeal swabs from human samples. nih.govnih.gov Sample preparation often involves a simple and rapid protein precipitation method using a solvent like acetonitrile. nih.govnih.gov The HPLC-MS/MS technique allows for the analysis of azelastine and its major metabolite, desmethylazelastine (B192710), in human plasma. ekb.eg Similarly, fluticasone propionate and its primary metabolite, fluticasone propionate-17-beta-carboxylic acid, have also been analyzed in human plasma using LC-MS/MS. ekb.eg
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of azelastine and fluticasone propionate. ekb.eg HPTLC methods have been developed for the simultaneous estimation of both drugs in their combined dosage forms. researchgate.net
These methods typically involve the use of pre-coated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase and a suitable solvent system as the mobile phase. ekb.egresearchgate.net For example, a mobile phase consisting of toluene, chloroform, and methanol in a specific ratio has been used for the determination of azelastine. ekb.egresearchgate.net Another HPTLC method utilized a mobile phase of n-hexane, ethyl acetate, and acetic acid. researchgate.net Densitometric analysis is used for quantification at a specific wavelength. researchgate.net HPTLC methods have been validated according to ICH guidelines and have shown good reproducibility and recovery. researchgate.netresearchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another analytical technique that has been applied to the analysis of azelastine and fluticasone propionate. ekb.egresearchgate.net CE separates compounds based on their charge-to-mass ratio in a capillary filled with an electrolyte. mdpi.com A micellar electrokinetic chromatography (MEKC) method, a mode of CE, has been reported for the assay of fluticasone propionate in nasal spray formulations. ekb.eg This method used a fused silica capillary and a mobile phase containing borate (B1201080) and sodium dodecyl sulphate (SDS) solution. ekb.eg The applied voltage and detection wavelength are optimized for the separation and quantification. ekb.eg
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a basic chromatographic technique that has been used for the analysis of azelastine and fluticasone propionate. ekb.egresearchgate.net A TLC method was reported for the assay of azelastine hydrochloride in the presence of its alkaline degradation product, using a mobile phase of glacial acetic acid, water, and acetonitrile. ekb.eg While not as powerful as HPLC or HPTLC for quantitative analysis, TLC can be a useful tool for qualitative identification and for monitoring the progress of chemical reactions or stability studies. ekb.eg
Spectroscopic Methods
Spectroscopic methods are instrumental in the analysis of azelastine and fluticasone propionate, offering both qualitative and quantitative data.
Spectrophotometry provides a simple and cost-effective approach for the quantification of azelastine and fluticasone propionate. For the simultaneous determination of both compounds in their combined dosage form, a direct spectrophotometric method can be employed for azelastine hydrochloride at 290 nm. yu.edu.jo However, due to the spectral overlap of fluticasone propionate with azelastine and formulation excipients, more advanced spectrophotometric techniques are required for its quantification. These include:
Derivative of Double Divisor of Ratio Spectra (DD-RS) yu.edu.jonih.gov
Ratio Subtraction Coupled with Ratio Difference Method (RS-RD) yu.edu.jonih.gov
Mean Centering of the Ratio Spectra (MCR) yu.edu.jonih.gov
These methods have been successfully applied for the determination of fluticasone propionate in the presence of azelastine hydrochloride and preservatives like phenylethyl alcohol and benzalkonium chloride. yu.edu.jonih.gov The linearity of these methods has been established over specific concentration ranges, as detailed in the table below. yu.edu.jonih.gov
Additionally, other spectrophotometric methods have been reported for the individual analysis of azelastine hydrochloride, such as the use of first derivative (1D), mean centering of ratio spectra (MCR), and first derivative of the ratio spectra (1DD) for its determination in the presence of its alkaline degradant. ekb.eg Another approach involves measuring the difference in absorbance of azelastine in acidic and basic solutions at 228 nm or the complex formed with Eosin Y at 550 nm. ekb.eg For fluticasone propionate, direct spectrophotometry at its maximum absorbance wavelength (λmax) of 236 nm has also been utilized for its assay. ekb.eg
Table 1: Linearity Ranges for Spectrophotometric Analysis of Azelastine and Fluticasone Propionate
| Analyte | Method | Linearity Range (μg/mL) |
|---|---|---|
| Azelastine Hydrochloride | Direct Spectrophotometry | 5.00 - 80.00 |
This table is interactive. You can sort and filter the data.
Spectrofluorimetry offers high sensitivity for the determination of fluorescent compounds. A spectrofluorimetric method has been developed for the determination of azelastine hydrochloride by measuring its native fluorescence in 0.2 M sulfuric acid, with an excitation wavelength (λex) of 275 nm and an emission wavelength (λem) of 364 nm. bohrium.com This method demonstrated a broad linear range and low limits of detection and quantification. bohrium.com
For fluticasone propionate, a micellar-enhanced spectrofluorimetric method has been developed. researchgate.netresearchgate.net This approach uses β-cyclodextrin to enhance the fluorescence intensity and employs first derivative emission spectrofluorimetry for quantification. researchgate.netresearchgate.net The peak amplitude of the emission spectra is measured at 465 nm after excitation at 236 nm. researchgate.netresearchgate.net
Table 2: Spectrofluorimetric Method Parameters for Azelastine and Fluticasone Propionate
| Analyte | Method Details | Excitation (λex) | Emission (λem) | Linearity Range (ng/mL) |
|---|---|---|---|---|
| Azelastine HCl | Native fluorescence in 0.2 M H₂SO₄ | 275 nm | 364 nm | 10 - 250 |
This table is interactive. You can sort and filter the data.
Electrochemical Methods
Electrochemical techniques provide an alternative for the analysis of azelastine and fluticasone propionate. ekb.egekb.eg For azelastine hydrochloride, a pharmacopeial method involves potentiometric titration. ekb.eg In this method, the sample is dissolved in anhydrous formic acid, and after the addition of acetic anhydride (B1165640), it is titrated against perchloric acid. ekb.eg
Voltammetric methods have also been explored for the determination of azelastine. researchgate.net These methods are based on the electrochemical oxidation of the drug at the surface of an electrode, such as a glassy carbon electrode or a carbon paste electrode. researchgate.net The peak current generated is proportional to the concentration of the drug. The oxidation process is typically irreversible and involves a single one-electron wave. researchgate.net
While specific electrochemical methods for the simultaneous determination of both azelastine and fluticasone propionate are less commonly detailed, the literature indicates their application for the analysis of this combination. researchgate.netmdpi.com
Mass Spectrometry (MS) Applications in Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for the highly sensitive and selective quantification of azelastine and fluticasone propionate in biological fluids such as plasma and serum. researchgate.netresearchgate.net These methods are essential for pharmacokinetic studies due to the low systemic bioavailability and resulting low plasma concentrations of these drugs, particularly fluticasone propionate. researchgate.netresearchgate.netmdpi.com
Highly sensitive LC-MS/MS assays have been developed with very low lower limits of quantification (LLOQ), enabling the measurement of drug concentrations after administration of therapeutic doses. researchgate.netresearchgate.netmdpi.com For instance, a method for fluticasone propionate achieved an LLOQ of 0.25 pg/mL in serum, which is significantly more sensitive than previous assays. researchgate.net Similarly, a sensitive assay for azelastine has been validated with an LLOQ of 2.0 pg/mL in plasma. researchgate.net Atmospheric pressure chemical ionization (APCI) is one of the ion production techniques used in these methods. nih.gov
Table 3: LC-MS/MS Methods for Bioanalysis of Azelastine and Fluticasone Propionate
| Analyte | Matrix | LLOQ | Validated Concentration Range |
|---|---|---|---|
| Fluticasone Propionate | Serum | 0.25 pg/mL | Up to 50 pg/mL |
| Azelastine | Plasma | 2.0 pg/mL | Up to 1000 pg/mL |
This table is interactive. You can sort and filter the data.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are crucial for developing stability-indicating analytical methods, which can separate the intact drug from its degradation products, thus ensuring the accurate measurement of the API. mdpi.comnih.gov For the combination of azelastine hydrochloride and fluticasone propionate, forced degradation has been investigated under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. bohrium.com
These stress conditions typically include:
Acidic hydrolysis (e.g., using HCl) mdpi.comnih.gov
Basic hydrolysis (e.g., using NaOH) mdpi.comnih.gov
Oxidative degradation (e.g., using H₂O₂) nih.gov
Thermal degradation mdpi.comnih.gov
Photolytic degradation bohrium.com
Studies have shown that significant degradation of both azelastine and fluticasone propionate occurs under basic and acidic conditions. mdpi.comnih.gov For instance, one study reported 15% degradation in basic conditions and 8.7% in acidic conditions. mdpi.comnih.gov Another study using a high-performance thin-layer chromatography (HPTLC) method observed major degradation in both acidic and basic environments.
The identification of degradation products is a key aspect of forced degradation studies. Mass spectrometry is often used to elucidate the structure of these degradants. nih.gov For azelastine, stability-indicating HPLC methods have been developed that can separate the drug from its degradation products formed under various stress conditions. nih.gov
In an HPTLC-based forced degradation study of the combined nasal spray, the formation of several degradation products was observed under different stress conditions. The retention factors (Rf) of these degradants were determined, allowing for their differentiation from the parent drugs.
Table 4: Observed Degradation Products in HPTLC Forced Degradation Study
| Stress Condition | Drug | Rf of Degradation Products |
|---|---|---|
| Base-induced | Azelastine HCl | 0.12, 0.69, 0.82, 0.93 |
| Base-induced | Fluticasone Propionate | 0.13, 0.46, 0.48, 0.52, 0.89 |
| Oxidative | Azelastine HCl | 0.13, 0.35, 0.71, 0.72 |
This table is interactive. You can sort and filter the data.
A stability-indicating HPLC method has been developed that is capable of separating four known impurities of azelastine and seven known impurities of fluticasone, in addition to unknown degradants. ekb.eg
Stress Testing (e.g., Acid, Base, Peroxide, Thermal, Humidity)
Forced degradation studies, or stress testing, are essential in identifying the potential degradation products of azelastine and fluticasone propionate, which helps in understanding the intrinsic stability of the molecules and in the development of stability-indicating analytical methods. ich.org These studies are conducted under conditions more severe than the accelerated stability testing. ich.org The International Council for Harmonisation (ICH) guidelines provide a framework for these stress testing protocols. ich.orgijcrt.org
In the context of azelastine and fluticasone propionate nasal spray, stress testing has been performed under various conditions to assess the degradation pathways of the active ingredients. A common analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC). ajpamc.comnih.gov
Research Findings from Stress Testing:
Studies have shown that the combination product exhibits varying degrees of degradation under different stress conditions. For instance, one study observed 15% degradation under basic conditions and 8.7% under acidic conditions, with no significant degradation noted under thermal and oxidative stress. nih.gov Another study involving a High-Performance Thin-Layer Chromatography (HPTLC) method found that major degradation for both azelastine hydrochloride and fluticasone propionate occurred under acidic and basic conditions. ijper.org
A detailed breakdown of typical stress testing conditions is provided in the table below.
| Stress Condition | Reagent/Parameter | Conditions | Observed Degradation |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N to 0.5 M HCl, refluxed at 70°C for 30 minutes. ajpamc.comijper.org | Significant degradation of both azelastine and fluticasone propionate. nih.govijper.org |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N NaOH. ajpamc.com | Significant degradation, noted to be higher than under acidic conditions in some studies. nih.gov |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 30% v/v H₂O₂. ajpamc.com | No significant degradation observed in some studies. nih.gov |
| Thermal Degradation | Temperature | Temperatures ranging from 50°C to 70°C. ich.orgveeprho.com | Generally stable, with no significant degradation reported in some key studies. nih.gov |
| Photolytic Stress | Light Exposure | Exposure to a minimum of 1.2 million lux hours and 200-watt hours per square meter. veeprho.com | Specific data for the combination is not detailed, but this is a standard ICH condition. veeprho.com |
| Humidity Stress | Relative Humidity (RH) | 75% RH or greater. ich.org | Specific degradation percentages for the combination are not extensively reported, but this is a standard ICH condition. ich.org |
Quality Control and Assays for Pharmaceutical Formulations
The quality control of azelastine and fluticasone propionate pharmaceutical formulations, such as nasal sprays, involves a series of tests to ensure that each batch meets the required specifications for identity, strength, quality, and purity. mpa.se These tests are crucial for the routine release of commercial batches. nih.gov The analytical methods used for these assays must be validated according to ICH guidelines, demonstrating their accuracy, precision, specificity, linearity, and robustness. ajpamc.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for quality control assays of this combination product. researchgate.netekb.egekb.eg These methods are capable of simultaneously determining the assay of both active ingredients and quantifying any impurities. researchgate.net
Key Quality Control Assays and Findings:
Assay: This test determines the amount of azelastine hydrochloride and fluticasone propionate in the formulation to ensure it is within the specified range of the label claim.
Impurity Profiling: This is a critical test to identify and quantify any degradation products or process-related impurities. nih.gov Stability-indicating HPLC methods are developed to separate the active ingredients from all potential impurities. nih.gov
Linearity: The analytical method must demonstrate a linear relationship between the concentration of the analyte and the instrumental response. For azelastine and fluticasone propionate assays, correlation coefficients (r²) are typically expected to be ≥ 0.999. nih.gov
Accuracy: This is determined by recovery studies, where a known amount of the drug is added to a placebo and the amount recovered is measured. For impurities, the recovery is typically expected to be within 90-110%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For azelastine, reported LOD and LOQ have been as low as 0.006 µg/mL and 0.019 µg/mL, respectively. For fluticasone propionate, these have been reported as 0.010 µg/mL and 0.030 µg/mL. nih.gov
The table below summarizes the key parameters and typical findings from the quality control testing of azelastine/fluticasone propionate nasal spray.
| Quality Control Test | Analytical Method | Key Parameters & Findings |
| Assay of Active Ingredients | RP-HPLC | Determines the content of azelastine HCl and fluticasone propionate. |
| Related Substances/Impurity Profiling | RP-HPLC | Identifies and quantifies known and unknown impurities. nih.govgoogle.com |
| Linearity | RP-HPLC | Correlation coefficient (r²) ≥ 0.999 for both actives and their impurities. nih.govsavaglobal.com |
| Accuracy (Recovery) | RP-HPLC | Typically 90-110% for known impurities. nih.govsavaglobal.com |
| Precision | RP-HPLC | Assessed through repeatability and intermediate precision, with low relative standard deviation (RSD). |
| Specificity | RP-HPLC | The method's ability to assess the analytes in the presence of other components like excipients and degradation products. |
| Limit of Detection (LOD) | RP-HPLC | e.g., Azelastine: 0.006 µg/mL, Fluticasone Propionate: 0.010 µg/mL. nih.gov |
| Limit of Quantification (LOQ) | RP-HPLC | e.g., Azelastine: 0.019 µg/mL, Fluticasone Propionate: 0.030 µg/mL. nih.gov |
Pre Clinical Research Models and in Vitro Studies
Cell-Based Assays for Receptor Binding and Signal Transduction
Glucocorticoid Receptor Binding Assays
Fluticasone (B1203827) propionate (B1217596), a synthetic corticosteroid, exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GRs). nih.gov This binding event initiates a cascade of genomic effects. Once fluticasone propionate diffuses across the cell membrane, it binds to GRs in the cytoplasm. This complex then translocates to the nucleus, where it interacts with glucocorticoid-responsive elements (GREs) on the promoter regions of target genes, leading to the activation of anti-inflammatory genes. nih.gov This mechanism is central to its ability to suppress the inflammatory response in allergic conditions.
Histamine (B1213489) H1 Receptor Antagonist Activity Studies
Azelastine (B1213491) is a potent and selective antagonist of the histamine H1 receptor. rhinologyjournal.comresearchgate.net In vitro studies have confirmed its ability to competitively inhibit the binding of histamine to H1 receptors on various cell types. rhinologyjournal.comeuropeanreview.org This action directly counteracts the effects of histamine, a primary mediator of allergic symptoms such as itching, sneezing, and rhinorrhea. mayoclinic.org Pharmacological studies have demonstrated the in vitro anti-histamine H1 receptor effect of azelastine hydrochloride. europeanreview.org The metabolite of azelastine, desmethylazelastine (B192710), also possesses anti-H1 receptor activity. europeanreview.org
In Vitro Inhibition of Inflammatory Mediator Release from Mast Cells
A key aspect of the anti-allergic effect of the azelastine/fluticasone propionate combination is its ability to inhibit the release of inflammatory mediators from mast cells.
Azelastine has been shown to possess mast-cell stabilizing properties in addition to its antihistaminic effects. researchgate.netnih.gov In vitro studies using human umbilical cord blood-derived cultured mast cells (CHMCs) demonstrated that azelastine inhibits the release of both histamine and tryptase upon immunological challenge. nih.gov On an equimolar basis, azelastine was found to be a more potent inhibitor of mast cell activation compared to olopatadine (B1677272). nih.gov The proposed mechanism for this stabilization involves interference with calcium ion channels, which reduces the intracellular calcium accumulation necessary for mast cell degranulation. nih.gov
Fluticasone propionate also contributes to the inhibition of mast cell activity. In stimulated murine mast cells, fluticasone propionate was shown to inhibit the release of several pro-inflammatory cytokines at very low concentrations. nih.gov Furthermore, corticosteroids like dexamethasone (B1670325) have been shown to dose-dependently inhibit the maturation of mast cell progenitors in culture. nih.gov
The combination of azelastine and fluticasone propionate (MP-AzeFlu) has demonstrated superior effects in inhibiting inflammatory mediators compared to either agent alone. In an in vitro model of eosinophilic inflammation, MP-AzeFlu significantly reduced the secretion of Interleukin-6 (IL-6) from nasal mucosal epithelial cells to a greater extent than either azelastine or fluticasone propionate individually. researchgate.net
Table 1: In Vitro Inhibition of Mast Cell Mediator Release
| Compound/Combination | Cell Type | Mediator(s) Inhibited | Key Findings |
| Azelastine | Human Cultured Mast Cells (CHMCs) | Histamine, Tryptase | More potent inhibitor than olopatadine on an equimolar basis. nih.gov |
| Fluticasone Propionate | Murine Mast Cells | IL-4, IL-6, IL-8, TNF-α | Inhibited release with an IC50 of <1 nM. nih.gov |
| This compound (MP-AzeFlu) | Human Nasal Mucosal Epithelial Cells | Interleukin-6 (IL-6) | Significantly greater reduction in IL-6 secretion compared to either azelastine or fluticasone propionate alone. researchgate.net |
In Vitro Studies on Anti-inflammatory Pathways
The anti-inflammatory effects of the this compound combination extend beyond mast cell stabilization and involve the modulation of various cellular pathways and immune cell activities.
Modulation of Cytokine and Chemokine Expression in Cell Cultures
In vitro studies have consistently demonstrated the ability of both azelastine and fluticasone propionate to modulate the expression of key cytokines and chemokines involved in allergic inflammation.
Fluticasone propionate has been shown to significantly reduce the levels of IL-4 and IL-5 from stimulated peripheral blood CD4+ T cells. nih.gov In nasal lysate samples from individuals with allergic rhinitis, fluticasone propionate treatment resulted in the downregulation of 182 immune-related genes, including those involved in pro-inflammatory pathways. nih.gov
Azelastine has also been shown to reduce the concentration of leukotrienes and platelet-activating factor in vitro. rhinologyjournal.comnih.gov In cell culture models, azelastine has been reported to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytes and rodent mast cells. nih.gov
The combination of azelastine and fluticasone propionate (AZE/FP) exhibits a distinct pattern of gene modulation. In nasal samples, AZE/FP treatment resulted in the differential expression of only 16 genes, with 10 being downregulated and 6 upregulated. nih.gov This suggests that the combination may achieve its therapeutic effect through alternative pathways while avoiding the extensive local immune suppression observed with fluticasone propionate alone. nih.gov One of the downregulated genes, TNFSF10, is known to activate the NF-κB transcription factor, a key driver of inflammatory pathways. nih.gov
Table 2: Modulation of Cytokine and Chemokine Expression in Vitro
| Compound/Combination | Cell Type/Sample | Modulated Molecules | Key Findings |
| Fluticasone Propionate | Human Peripheral Blood CD4+ T cells | IL-4, IL-5 | Significantly reduced levels. nih.gov |
| Human Nasal Lysate | 182 immune genes | Strong downregulatory effect. nih.gov | |
| Azelastine | Human Monocytes, Rodent Mast Cells | TNF-α | Reduced production. nih.gov |
| This compound (AZE/FP) | Human Nasal Lysate | 16 immune genes (10 down, 6 up) | Modest and distinct gene modulation compared to monotherapies. nih.gov |
Effects on Eosinophil, Neutrophil, Macrophage, and Lymphocyte Activity
The cellular targets of azelastine and fluticasone propionate include several key immune cells that perpetuate the allergic inflammatory response.
In an in vitro model of eosinophilic inflammation, the combination of azelastine and fluticasone propionate (MP-AzeFlu) was significantly more effective at reducing eosinophil survival compared to either drug alone. researchgate.net
Azelastine has been shown to inhibit the generation of superoxide, a reactive oxygen species involved in inflammation, from both neutrophils and eosinophils in a dose-dependent manner. capes.gov.brnih.gov This effect was observed at therapeutically relevant concentrations. capes.gov.brnih.gov
Fluticasone propionate can also impact the function of various immune cells. For instance, therapeutic concentrations of glucocorticoids can suppress the antimicrobial activity of human macrophages. nih.gov Additionally, in vitro studies have shown that azelastine can inhibit the release of histamine from stimulated lymphocytes. europeanreview.org
Table 3: Effects on Inflammatory Cell Activity in Vitro
| Compound/Combination | Cell Type | Effect | Key Findings |
| This compound (MP-AzeFlu) | Human Eosinophils | Reduced Survival | Significantly more effective than either monotherapy. researchgate.net |
| Azelastine | Human Neutrophils and Eosinophils | Inhibition of Superoxide Generation | Dose-dependent inhibition. capes.gov.brnih.gov |
| Human Lymphocytes | Inhibition of Histamine Release | Contributes to anti-inflammatory effects. europeanreview.org | |
| Fluticasone Propionate | Human Macrophages | Suppressed Antimicrobial Activity | Effect of glucocorticoids on macrophage function. nih.gov |
Animal Models of Inflammatory and Allergic Responses (Non-Human)
Animal Models of Inflammatory and Allergic Responses (Non-Human)
The combination of azelastine hydrochloride and fluticasone propionate has been evaluated in non-human models to determine its efficacy in treating allergic responses. These preclinical studies provide a foundational understanding of the drug's action before human trials. In vivo studies have been instrumental in demonstrating the anti-allergic properties of the combination therapy.
In Vivo Evaluation of Anti-allergic Properties
Preclinical evidence for the fixed-dose combination of azelastine hydrochloride and fluticasone propionate suggests a synergistic effect in managing allergic rhinitis. nih.gov Animal models have been employed to assess the combination's ability to mitigate allergic reactions. While detailed specifics of these animal models are often part of proprietary drug development data, regulatory submissions confirm that intranasal toxicology studies were conducted in rats and dogs for up to 3 months to assess for any potential additive or synergistic toxic effects. fda.govfda.gov The primary pharmacology of azelastine hydrochloride is its histamine H1-receptor antagonist activity, which has been demonstrated in isolated tissues and animal models. fda.gov
Studies in animal models have shown that the combination of azelastine and fluticasone propionate is more effective at reducing inflammatory markers than either substance used alone. nih.gov This suggests that the two compounds work together to produce a greater anti-allergic effect. The combination has been shown to significantly reduce nasal hyperreactivity, a common feature in patients with allergic rhinitis, when compared to a placebo in clinical settings, a benefit rooted in its preclinical performance. nih.gov
Evaluation of Anti-inflammatory Effects in Specific Tissues
The anti-inflammatory effects of the azelastine and fluticasone propionate combination have been observed in specific tissues within animal models. Fluticasone propionate, a corticosteroid, works by inhibiting the inflammatory response, reducing the number of inflammatory cells and the release of mediators. nih.gov Inhalation toxicity studies with fluticasone propionate in rats demonstrated reversible adverse effects consistent with high doses of a glucocorticoid, such as a slowing in growth rate and histological evidence of cortical depletion of the thymus. fda.gov These effects were absent in animals evaluated 14 days after dosing ceased, indicating reversibility. fda.gov
In vivo studies focusing on the combination product revealed a potential synergistic effect in reducing airway inflammation. nih.gov This enhanced anti-inflammatory action is a key rationale for the combination, aiming to provide more comprehensive symptom relief than monotherapy. The combination of an antihistamine and a corticosteroid targets different pathways of the allergic inflammatory cascade. Azelastine, in addition to its antihistaminic properties, has mast-cell stabilizing and anti-inflammatory effects, reducing the concentration of leukotrienes, kinins, and platelet-activating factor in vitro and in vivo. nih.gov
Toxicokinetic Assessments in Pre-clinical Species
Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in animal models, which helps predict its behavior in humans. For azelastine hydrochloride, absorption is very rapid in animals, with a time to maximum concentration (Tmax) of 1-2 hours, compared to 4-6 hours in humans following a single dose. fda.gov Following oral administration of radiolabeled azelastine hydrochloride, approximately 75% of the dose was excreted in the feces, with less than 10% as the unchanged drug. nih.gov The elimination half-life of azelastine is approximately 25 hours. nih.gov
For fluticasone propionate, systemic toxicity studies of up to 6 months in rats and dogs (oral and subcutaneous) and inhalation toxicity studies up to 78 weeks in rats and 12 months in dogs have been conducted. fda.gov In lactating rats, radiolabeled fluticasone was detected in milk within 2 hours of a single dose. fda.gov The excretion of fluticasone propionate and its metabolites is primarily fecal and is mostly complete within 48 hours, regardless of the administration route. fass.se Animal studies have also shown that fluticasone propionate does not accumulate in any tissues. fda.gov
To support the combination product, 14-day and 3-month intranasal toxicology studies were performed in rats and dogs. fda.govfda.gov Findings from a 3-month study in rats noted decreased body weight and body weight gain with the combination treatment. fda.gov
Table 1: Summary of Toxicokinetic Parameters in Pre-clinical Species
| Compound | Species | Key Findings |
|---|---|---|
| Azelastine Hydrochloride | Rat, Dog | Rapid absorption (Tmax 1-2 hours). fda.gov Primarily fecal excretion. nih.gov |
| Fluticasone Propionate | Rat, Dog | No tissue accumulation. fda.gov Primarily fecal excretion, complete within 48 hours. fass.se Detected in milk of lactating rats. fda.gov |
| This compound Combination | Rat | Decreased body weight and body weight gain in a 3-month study. fda.gov |
Genotoxicity and Carcinogenicity Assessments in Pre-clinical Species
Regulatory assessments for the combination of azelastine and fluticasone propionate have relied on the individual profiles of each component, as no specific studies for carcinogenicity or mutagenicity were conducted on the combination spray. nih.gov
Azelastine Hydrochloride: Two-year carcinogenicity studies were conducted in rats and mice. Azelastine hydrochloride did not show any evidence of carcinogenicity at oral doses up to 30 mg/kg in rats and 25 mg/kg in mice. fda.govnih.gov
Fluticasone Propionate: Fluticasone propionate has been evaluated for its genotoxic and carcinogenic potential. It did not induce gene mutation in prokaryotic or eukaryotic cells in vitro. fda.gov Furthermore, no significant clastogenic effect was observed in cultured human peripheral lymphocytes in vitro or in the in vivo mouse micronucleus test. fda.gov These results indicate that fluticasone propionate has no genotoxic potential. fda.gov
In terms of carcinogenicity, fluticasone propionate was not found to be tumorigenic in mice at oral doses up to 1000 mcg/kg for 78 weeks, nor in rats at inhalation doses up to 57 mcg/kg for 104 weeks. fda.govfda.gov
Table 2: Genotoxicity and Carcinogenicity Findings
| Compound | Test Type | Species | Findings |
|---|---|---|---|
| Azelastine Hydrochloride | Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity at tested doses. fda.govnih.gov |
| Fluticasone Propionate | Genotoxicity (in vitro) | Prokaryotic/Eukaryotic cells, Human lymphocytes | No gene mutation or clastogenic effect. fda.gov |
| Fluticasone Propionate | Genotoxicity (in vivo) | Mouse | No significant clastogenic effect in micronucleus test. fda.gov |
| Fluticasone Propionate | Carcinogenicity | Mouse (oral), Rat (inhalation) | Not tumorigenic at tested doses. fda.govfda.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Azelastine hydrochloride |
| Fluticasone propionate |
| Histamine |
| Leukotrienes |
| Kinins |
Future Research Directions and Advanced Studies
Elucidating Undiscovered Mechanistic Aspects of Combination Therapy
While the individual mechanisms of azelastine (B1213491) as an H1-receptor antagonist and fluticasone (B1203827) propionate (B1217596) as a corticosteroid are known, the synergistic effects observed with their combination are not fully understood. nih.govfda.gov Future research will aim to unravel these complex interactions at a molecular level.
Recent studies have begun to shed light on these mechanisms. For instance, it has been shown that the combination of azelastine and fluticasone propionate (MP-AzeFlu) leads to a greater reduction in inflammatory markers like IL-6 and eosinophil survival compared to either drug alone, suggesting a synergistic anti-inflammatory effect. nih.govresearchgate.net Furthermore, gene expression studies in nasal mucosa samples have revealed that the combination therapy modulates a different and more moderate set of immune genes compared to fluticasone propionate monotherapy, hinting at alternative pathways for symptom relief while potentially minimizing extensive local immune suppression. nih.gov
Future investigations will likely focus on:
Signal Transduction Pathways: Investigating how the combination therapy influences intracellular signaling cascades involved in inflammation beyond the known targets.
Immune Cell Modulation: A deeper analysis of the effects on various immune cells, such as mast cells, eosinophils, and T-cells, to understand the comprehensive immunomodulatory profile of the combination. fda.govnih.gov
Non-H1 Receptor Mediated Effects of Azelastine: Exploring other potential mechanisms of azelastine, such as its impact on other receptors or cellular processes, that may contribute to the enhanced efficacy when combined with fluticasone propionate. researchgate.net
Novel Delivery System Innovations and Material Science Applications
The current nasal spray formulation represents a significant advancement in delivering both drugs simultaneously. researchgate.netnih.gov However, research into novel delivery systems continues, with a focus on improving drug deposition, retention, and patient compliance.
Innovations in material science are playing a crucial role in this area. The development of mucoadhesive formulations, which increase the residence time of the drug in the nasal cavity, is a key area of interest. inhalationmag.com The viscosity and thixotropic properties of the formulation are critical factors influencing nasal deposition and clearance. researchgate.net
Future research in this domain will likely explore:
Advanced Polymer Systems: Designing new polymers and hydrogels that can provide controlled and sustained release of both azelastine and fluticasone propionate.
Nanoparticle-based Delivery: Utilizing nanoparticles to encapsulate the drugs, potentially enhancing their solubility, stability, and targeted delivery to specific sites within the nasal cavity.
Smart Delivery Devices: Developing devices that can provide feedback to the user on correct administration technique to ensure optimal drug delivery to the nasal mucosa. nih.gov
| Parameter | Importance in Nasal Drug Delivery | Future Research Focus |
|---|---|---|
| Droplet Size Distribution | Influences where the drug deposits in the nasal cavity. Droplets between 20-200 microns are generally desired for nasal deposition. intertek.com | Optimizing formulations to achieve a narrow and consistent droplet size range. |
| Spray Pattern and Plume Geometry | Determines the coverage area of the drug on the nasal mucosa. researchgate.netresearchgate.net | Designing nozzles and actuators that produce a consistent and optimal spray pattern. |
| Formulation Viscosity | Affects the residence time of the drug in the nasal cavity. Higher viscosity can lead to longer retention. inhalationmag.com | Developing formulations with optimal viscosity for enhanced mucoadhesion without negatively impacting spray characteristics. |
Advanced Analytical Techniques for Trace Analysis and Metabolomics
The development of robust analytical methods is crucial for the quality control of the combination product and for studying its metabolic fate. Various analytical techniques have been developed for the simultaneous determination of azelastine hydrochloride and fluticasone propionate in pharmaceutical formulations and biological fluids. ekb.eg
High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. upf.eduresearchgate.net More recently, a quantitative proton nuclear magnetic resonance (¹H-qNMR) method has been developed for the simultaneous determination of both compounds in the nasal spray, offering a rapid and selective alternative. datadryad.org For biological samples, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify the low systemic concentrations of these drugs. nih.gov
Future directions in this area include:
Trace Analysis: Developing even more sensitive analytical methods to detect and quantify minute amounts of the drugs and their metabolites in various biological matrices. This is particularly important for understanding the systemic exposure and potential for off-target effects.
Metabolomics: Employing metabolomics to study the broader biochemical changes in the nasal mucosa and systemically following treatment with the combination therapy. nih.govmdpi.comdovepress.com This can help identify novel biomarkers of drug response and provide deeper insights into the drug's mechanism of action. nih.gov Untargeted metabolomics has already been used to identify distinct metabolic profiles in patients with allergic rhinitis, which could be applied to assess the effects of the combination therapy. nih.gov
Computational Chemistry and Molecular Modeling for SAR and Drug Design
Computational chemistry and molecular modeling are powerful tools for understanding drug-receptor interactions and for designing new and improved drug candidates. While the primary mechanisms of azelastine and fluticasone propionate are known, these computational approaches can provide a more detailed picture of their binding to their respective receptors and how this might be influenced by the presence of the other compound.
Future research using these techniques could involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structures of azelastine and fluticasone propionate and using computational models to predict how these changes would affect their activity. This could lead to the design of new molecules with enhanced efficacy or improved safety profiles.
Molecular Dynamics Simulations: Simulating the dynamic interactions of the drugs with their receptors and other biological molecules over time. This can provide insights into the stability of the drug-receptor complex and the conformational changes that occur upon binding.
Predictive Modeling of Drug-Drug Interactions: Using computational models to predict potential pharmacokinetic and pharmacodynamic interactions between azelastine and fluticasone propionate at a molecular level.
Investigation in Emerging Areas of Inflammatory Biology Related to Compound Action
The anti-inflammatory effects of corticosteroids are broad, and there is growing interest in how they, and the combination with an antihistamine, might impact newly discovered pathways in inflammatory biology.
Emerging areas of investigation include:
Q & A
Basic Research Questions
Q. How should pharmacokinetic (PK) studies be designed to compare combination formulations (e.g., MP29-02) with monotherapies?
- Methodological Answer : Use a randomized, crossover design with washout periods (≥10 days) to eliminate carryover effects. Include reference products (e.g., marketed FP or AZE sprays) and test formulations (e.g., MP29-02-derived mono-products) to isolate formulation impacts. Collect serial blood samples at predefined intervals (e.g., 0–120 hours for AZE) to capture absorption and elimination phases. Analyze primary PK parameters (Cmax, AUC(0,tlast)) using non-compartmental methods (e.g., validated Excel-based tools like FUNCALC 3) .
Q. What outcome measures are robust for evaluating efficacy in allergic rhinitis clinical trials?
- Methodological Answer : Use validated symptom scoring systems like Total Nasal Symptom Score (TNSS) or Reflective TNSS (rTNSS), which quantify nasal obstruction, discharge, itching, and sneezing on a 0–3 severity scale. Compare pre- and post-treatment scores (e.g., over 4 weeks) using paired t-tests or ANOVA. Ensure baseline homogeneity between groups (e.g., p>0.05 for age/sex distribution) to isolate treatment effects .
Q. How are safety and tolerability assessed in early-phase trials for intranasal formulations?
- Methodological Answer : Conduct comprehensive safety evaluations, including adverse event (AE) monitoring, hematology, blood chemistry, urinalysis, and ECGs. Use predefined exclusion criteria (e.g., major protocol deviations) to maintain the per-protocol population. Report AE incidence, severity, and causality (e.g., somnolence linked to AZE overdosage) .
Advanced Research Questions
Q. How can formulation differences (e.g., excipients, particle size) confound bioavailability studies, and how are these addressed?
- Methodological Answer : Characterize particle size distribution (e.g., via laser diffraction or Raman spectroscopy) to identify aggregation or superfine particles that alter dissolution rates. Compare PK parameters (Cmax, AUC) across formulations with identical APIs but different excipients (e.g., MP29-02 vs. FP-BI). Use sensitivity analyses (e.g., ANOVA with formulation as a covariate) to isolate excipient effects .
Q. What statistical approaches resolve contradictions in efficacy data between studies (e.g., combination vs. monotherapy)?
- Methodological Answer : Perform subgroup analyses (e.g., by symptom severity or age) and meta-analyses to identify confounding variables. Apply crossover ANOVA to account for intra-subject variability in PK studies. For clinical efficacy contradictions, use mixed-effects models to adjust for multicenter trial heterogeneity or protocol deviations (e.g., excluded subjects in PP populations) .
Q. How are forced degradation studies integrated into analytical method validation for combination products?
- Methodological Answer : Expose APIs (AZE/FP) to stress conditions (acid/base hydrolysis, oxidation, photolysis) and analyze degradation products via HPTLC or LC-MS/MS. Apply factorial design (e.g., full factorial for acid/base degradation) to identify critical factors (e.g., temperature contribution >60%). Validate method linearity (e.g., 280–1680 ng/band for AZE), precision (%RSD <2%), and specificity (resolution of degradation peaks) .
Q. What regulatory considerations apply to bioequivalence studies for nasal spray generics?
- Methodological Answer : Follow EMA/FDA guidelines (e.g., EMA CPMP/QWP/EWP/1401/98 Rev. 1) for in vitro tests (e.g., spray content uniformity, droplet size distribution) and PK studies. Use a replicated crossover design for highly variable drugs (e.g., FP with CV% >30%). Demonstrate equivalence via 90% confidence intervals for AUC and Cmax ratios (0.80–1.25) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
